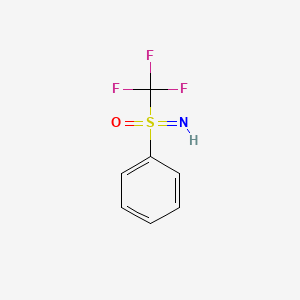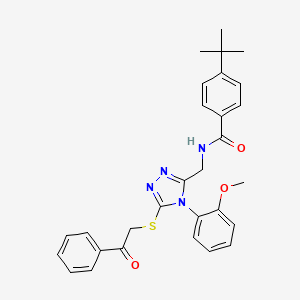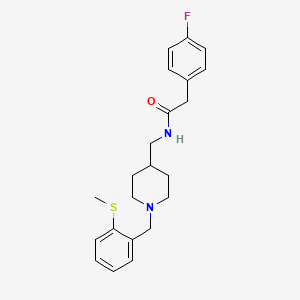
Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aldehydes or ketones with primary or secondary amines . A Schiff base is typically formed through the condensation of aldehydes or ketones with primary amines, excluding water molecules under controlled reaction conditions in an alcoholic environment .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as FT-IR, 1H NMR, mass spectroscopy, and elemental analysis . Density functional theory (DFT) has been used to determine the geometrical and thermal properties of these compounds .Chemical Reactions Analysis
The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . The formation of a new carbon–carbon bond is accompanied by a proton transfer and is an atom-economic process .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using differential scanning calorimetry (DSC) and a polarized optical microscope (POM) . These compounds display great thermal stability across a broad temperature range .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone derivatives have shown promising applications in the development of OLEDs. These compounds exhibit excellent electroluminescent properties, making them suitable as host materials for blue OLEDs. Their high thermal stability and appropriate frontier-energy levels contribute to enhanced device performance, including brightness and efficiency .
Liquid Crystal Displays (LCDs)
The compound’s structural properties make it a valuable component in liquid crystal displays. Its mesomorphic stability and optical activity are crucial for the development of advanced liquid crystal materials. These materials benefit from the compound’s ability to maintain thermal stability across a broad temperature range, which is essential for high-performance LCDs .
Pharmaceutical Synthesis
Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone is utilized in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to serve as an intermediate in the production of drugs, particularly those targeting specific receptors or enzymes. This application is significant in the development of new therapeutic agents with improved efficacy and safety profiles .
Catalysis
In the field of catalysis, this compound is employed as a ligand in the formation of metal complexes. These complexes are used as catalysts in various organic reactions, including cross-coupling and hydrogenation. The compound’s ability to stabilize metal centers and facilitate efficient catalytic cycles is highly valued in synthetic chemistry .
Material Science
The compound’s unique properties make it a candidate for the development of new materials with specialized functions. For instance, it can be incorporated into polymers to enhance their thermal and mechanical properties. This application is particularly relevant in the creation of high-performance materials for industrial and technological applications .
Environmental Chemistry
Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone is also explored for its potential in environmental chemistry. Its derivatives can be used in the detection and removal of pollutants from water and air. The compound’s reactivity and stability make it suitable for developing sensors and remediation agents that address environmental contamination issues .
Wirkmechanismus
Target of Action
The primary target of Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone is the protein methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .
Mode of Action
Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone interacts with its target, methionine aminopeptidase, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing it from removing the N-terminal methionine from nascent proteins .
Biochemical Pathways
The action of Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone affects the protein synthesis pathway. By inhibiting methionine aminopeptidase, it disrupts the maturation of nascent proteins, which can have downstream effects on various cellular processes that rely on these proteins .
Pharmacokinetics
Based on its chemical structure, it is expected to have low aqueous solubility and low volatility . These properties could impact its bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone’s action are primarily related to its inhibition of methionine aminopeptidase. This can lead to the accumulation of immature proteins within the cell, potentially affecting various cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules could potentially interfere with its binding to methionine aminopeptidase .
Eigenschaften
IUPAC Name |
imino-oxo-phenyl-(trifluoromethyl)-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOIUZZQTKKJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone | |
CAS RN |
95414-68-9 |
Source


|
| Record name | trifluoromethylphenyl sulfoximine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1,3-Dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2708406.png)
![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2708408.png)
![3,5-Dimethyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2708409.png)
![N-(1-cyanocyclopentyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2708415.png)

![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2708418.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2708420.png)

![Tert-butyl 3-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2708422.png)

![[1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2708424.png)
